Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that combines elements of purine and pyrazole chemistry. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The structure comprises an ethyl ester functional group attached to a pyrazole moiety, which is further substituted with an amino group and a purine derivative.
The compound can be synthesized through various chemical methods and is available from specialized chemical suppliers and pharmaceutical intermediates manufacturers. For example, suppliers like Pharmaffiliates offer this compound under the CAS number 313348-16-2, indicating its recognized status in chemical databases .
Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate belongs to the class of heterocyclic compounds, specifically categorized as a pyrazole derivative. It is also classified as an amino acid derivative due to the presence of the amino group. The compound's molecular formula can be represented as C_11H_13N_5O_2, which reflects its complex structure.
The synthesis of Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes:
These methods require careful control of reaction conditions including temperature, pH, and reaction time to optimize yield and purity.
The synthesis may utilize reagents such as acetic anhydride for acetylation steps or phosphorus oxychloride for activating carboxylic acids. The reactions are often monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to ensure completion.
The molecular structure of Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate features a pyrazole ring fused with a purine base. The structural formula can be depicted as follows:
Key structural data includes:
The compound's structure allows for various interactions with biological targets, making it a subject of interest in drug design.
Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate can participate in several chemical reactions:
Reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize reaction products.
The mechanism of action of Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate is primarily related to its interaction with biological macromolecules, such as enzymes or receptors involved in metabolic pathways.
Research into its mechanism often involves kinetic studies and binding affinity assessments using biochemical assays.
Relevant data on these properties are crucial for storage, handling, and application purposes.
Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate has several scientific uses:
This compound's diverse applications highlight its significance in both research and industry settings, particularly within medicinal chemistry.
The construction of the purine-pyrazole hybrid scaffold in Ethyl 1-(6-amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate relies on precise cyclocondensation reactions. A common approach involves reacting 6-aminopurine-2-carbohydrazide with ethoxycarbonylmalondialdehyde under acid catalysis. This one-pot cyclization forms the critical C–N bond between the purine C2 position and the pyrazole N1 atom, establishing the hybrid framework efficiently [2] [4]. Alternative pathways employ malondialdehyde derivatives that undergo cyclization with hydrazines to form the pyrazole ring pre-attached to the purine system. This method necessitates strict temperature control (60–80°C) to minimize side products like regioisomeric impurities or hydrolysis derivatives [2]. The reaction’s success hinges on maintaining anhydrous conditions, as water induces decomposition of the malondialdehyde precursor, reducing yields below 50% [2].
Table 1: Cyclocondensation Methods for Purine-Pyrazole Hybrid Synthesis
Precursor Combination | Conditions | Key Intermediate | Yield Range |
---|---|---|---|
6-Aminopurine-2-carbohydrazide + Ethoxycarbonylmalondialdehyde | AcOH/MeOH, 80°C, 3h | Pyrazole-4-carboxylate core | 85–95% [4] |
2-Hydrazinoadenosine + Ethoxycarbonylmalondialdehyde | 2-Propanol, reflux, 2-4h | Ribofuranosyl derivative (Regadenoson intermediate) | >90% [4] |
6-Aminopurine + Ethyl 2-formyl-3-oxopropionate | Aqueous, 60–65°C, 4h | Non-glycosylated ester | 80–85% [4] |
Regioselectivity challenges arise during esterification of the pyrazole-4-carboxylic acid group. Unprotected purine N9 positions may lead to O-alkylation side products. To circumvent this, chemists employ protecting group strategies like tert-butoxycarbonyl (Boc) shielding of the purine amines before esterification [1] [4]. Carbodiimide-mediated coupling (EDC/HOBt) enables direct amidation when synthesizing carboxamide analogs, achieving >90% regioselectivity at the pyrazole C4 position. Solvent polarity critically influences selectivity: Polar aprotic solvents (DMF, acetonitrile) favor C4 functionalization over N2-alkylation by a 15:1 ratio, while protic solvents like ethanol reduce selectivity to 5:1 [1]. Post-functionalization deprotection under mild acidic conditions (e.g., TFA/DCM) yields the target compound without ester hydrolysis [4].
Reaction parameter optimization significantly enhances yields:
This ester serves as the direct precursor to Regadenoson (CVT-3146), an FDA-approved A₂A adenosine receptor agonist for myocardial perfusion imaging. The synthesis involves glycosylation of the purine N9 position using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by ester-to-amide conversion [3] [8]. Critical to this process is the stereoselective ribosylation, which utilizes the ester intermediate’s C2 position as a regioselective handle for N-glycosidic bond formation. The ribofuranosyl derivative (CAS 313348-16-2) is isolated via crystallization from aqueous methanol, yielding material with >98.5% chromatographic purity suitable for clinical use [5] [8].
Table 2: Pharmaceutical Derivatives Synthesized from the Ester Intermediate
Derivative | Synthetic Modification | Therapeutic Application | CAS/Identifier |
---|---|---|---|
Regadenoson (Lexiscan®) | Ester hydrolysis → Amidation with methylhydrazine | Pharmacologic stress agent in myocardial imaging | 313348-17-3 [8] |
CVT-3127 | Ribosylation → Ester reduction | Short-acting adenosine receptor agonist | 313348-16-2 [10] |
1-(6-Amino-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide | Amidation with methylamine | Reference standard for metabolite studies | 1702334-23-3 [9] |
The ethyl ester’s versatility enables conversion to diverse carboxamide therapeutics via aminolysis. Reacting with methylamine in anhydrous DMF at 25°C produces 1-(6-Amino-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide (TRC-A629440) [9] [10]. This derivative retains the A₂A receptor binding affinity while enhancing metabolic stability compared to the ester. For more complex amides (e.g., aryl carboxamides), microwave-assisted coupling (100–120°C, 10 min) achieves near-quantitative conversion, eliminating the need for stoichiometric activating agents [10]. Structural activity relationship (SAR) studies leverage this derivatization to explore:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0